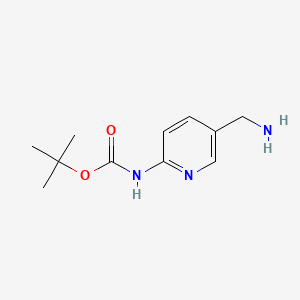

![molecular formula C24H27N3O6S B2878164 2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-56-5](/img/structure/B2878164.png)

2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

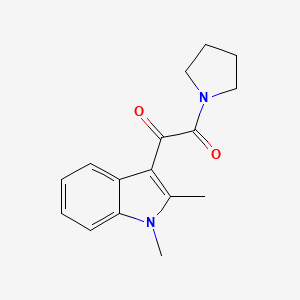

The compound “2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, which is a bicyclic system with a benzene ring fused to a 1,4-dioxin ring . This group is linked to an indole ring via a sulfonyl bridge and an amino-2-oxoethyl group . The indole ring is further substituted with a diethylacetamide group .

Synthesis Analysis

The synthesis of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety can be achieved via a Pd-catalyzed asymmetric intramolecular aryl C–O bond formation . This process involves a desymmetrization strategy and the use of a chiral spirodiphosphine monoxide ligand . The overall yield of this synthesis is reported to be around 35% .Molecular Structure Analysis

The molecular structure of this compound can be determined by techniques such as X-ray crystallography . The crystal structure data reveals that the compound crystallizes in the triclinic space group P1¯ with unit cell parameters a = 5.2111 (6) Å, b = 10.843 (1) Å, c = 13.681 (1) Å, α = 79.769 (3)°, β = 86.485 (3)°, γ = 86.080 (4)° .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Aplicaciones Científicas De Investigación

Enzyme Inhibition and Antitumor Activity

Compounds with benzodioxane and acetamide moieties, similar to the one , have been synthesized and investigated for their enzyme inhibitory potential. For instance, a study highlighted the synthesis of new sulfonamides having benzodioxane and acetamide moieties, which exhibited substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (AChE) (Abbasi et al., 2019). Another research effort focused on the antimalarial activity of sulfonamides, revealing their potential as COVID-19 drug candidates through computational calculations and molecular docking studies (Fahim & Ismael, 2021).

Antibacterial Potential

Research on N-substituted sulfonamides bearing a benzodioxane moiety demonstrated potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016). This suggests that compounds with similar structural features may possess antibacterial properties.

Antioxidant Activity

The synthesis and evaluation of novel 1H-3-Indolyl derivatives, including those with benzodioxane moieties, as significant antioxidants have been documented. These compounds were designed to investigate their potential activities as antioxidants, with some showing higher activity than standard antioxidants (Aziz et al., 2021).

Direcciones Futuras

The future directions for research on this compound could include exploring its potential biological activities and applications. Its mechanism of action could be investigated in more detail, and its synthesis could be optimized to improve yield and purity . Further studies could also focus on elucidating its physical and chemical properties.

Mecanismo De Acción

Mode of Action

The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl and 1h-indol-1-yl groups suggest that it might interact with its targets via pi stacking or hydrogen bonding .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties would significantly impact the compound’s bioavailability .

Propiedades

IUPAC Name |

2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6S/c1-3-26(4-2)24(29)15-27-14-22(18-7-5-6-8-19(18)27)34(30,31)16-23(28)25-17-9-10-20-21(13-17)33-12-11-32-20/h5-10,13-14H,3-4,11-12,15-16H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHFIHIAHTYWOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(dimethylamino)phenyl)-5-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2878089.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2878090.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B2878093.png)

![N-butyl-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-methylacetamide](/img/structure/B2878094.png)

![2-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2878095.png)

![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2878098.png)